

Orcacetophenone: A Technical Guide to its Chemistry, Biosynthesis, and Pharmacological Potential

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Compound of Interest

Compound Name: 3,5-Dihydroxy-4-acetyltoluene

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Abstract

Orcacetophenone (2',4'-dihydroxy-6'-methylacetophenone) is a naturally occurring phenolic ketone that has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of orcacetophenone, delving into its chemical properties, natural distribution, and biosynthetic origins. We further explore its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, and elucidate the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by furnishing detailed experimental protocols for its isolation, synthesis, and analysis, thereby facilitating further investigation into its therapeutic potential.

Introduction to Orcacetophenone

Orcacetophenone, a simple substituted acetophenone, belongs to the larger class of phenolic compounds, which are secondary metabolites widely distributed in nature. Its chemical structure, characterized by a dihydroxylated and methylated acetophenone backbone, underpins its diverse biological activities. While not as extensively studied as some other phenolic compounds, emerging research highlights its potential as a lead compound for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on orcacetophenone and provide a technical framework for its scientific exploration.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of orcacetophenone is fundamental for its study. These properties influence its solubility, stability, and bioavailability, which are critical parameters in both *in vitro* and *in vivo* investigations.

Table 1: Physicochemical Properties of Orcacetophenone

Property	Value	Source
IUPAC Name	1-(2,4-dihydroxy-6-methylphenyl)ethan-1-one	N/A
Synonyms	2',4'-Dihydroxy-6'-methylacetophenone, Orcinol monomethyl ether acetate	N/A
Molecular Formula	C ₉ H ₁₀ O ₃	N/A
Molecular Weight	166.17 g/mol	N/A
Appearance	Pale yellow liquid or solid	[1]
Melting Point	Not definitively reported for the pure compound	N/A
Solubility	Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water.	N/A

Spectroscopic Analysis

The structural elucidation of orcacetophenone relies on a combination of spectroscopic techniques. While a complete dataset for orcacetophenone is not readily available in all public databases, data from closely related analogs such as 2'-Hydroxy-4'-methylacetophenone and other dihydroxyacetophenone derivatives provide a strong basis for its characterization.[\[1\]](#)[\[2\]](#)

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of orcacetophenone is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the acetyl group protons, and the hydroxyl protons. For the closely related 2'-Hydroxy-4'-methylacetophenone, characteristic shifts include a singlet for the acetyl methyl protons around δ 2.55 ppm, a singlet for the aromatic methyl protons around δ 2.31 ppm, and aromatic proton signals in the range of δ 6.6-7.6 ppm. The hydroxyl proton signal is typically a broad singlet at a higher chemical shift (e.g., $\sim\delta$ 12.28 ppm for a hydrogen-bonded hydroxyl group).[1]
- ^{13}C NMR: The carbon NMR spectrum will reveal signals for the carbonyl carbon (typically δ > 200 ppm), the aromatic carbons (in the δ 110-165 ppm range), and the methyl carbons (typically δ < 30 ppm). For 2'-Hydroxy-4'-methylacetophenone, the carbonyl carbon appears around δ 203.8 ppm, while the aromatic carbons show a range of shifts reflecting their substitution pattern.[1]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of orcacetophenone is characterized by absorption bands indicative of its functional groups. Key expected absorptions include:

- A broad O-H stretching band for the hydroxyl groups in the region of 3200-3600 cm^{-1} .
- A strong C=O stretching band for the ketone group, typically around 1650-1700 cm^{-1} .
- C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm^{-1} .
- C=C stretching bands for the aromatic ring in the 1450-1600 cm^{-1} region.
- A C-O stretching band for the phenolic hydroxyl groups around 1200-1300 cm^{-1} .[3]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of orcacetophenone. Under electron ionization (EI), the molecular ion peak (M^+) would be observed at an m/z corresponding to its molecular weight (166.17). Fragmentation would likely involve the loss of the acetyl group (CH_3CO) and other characteristic cleavages of the aromatic ring.[4]

Natural Occurrence and Biosynthesis

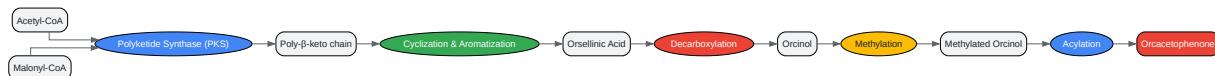
Acetophenones are found in a variety of plant families and also in fungi.^{[5][6]} While the natural sources of orcacetophenone are not as extensively documented as other phenolics, it has been identified as an exocrine compound in several neotropical ant species of the genus *Hypoclinea*.^[7] It is also plausible that orcacetophenone or its glycosides are present in various plant species, particularly in lichens and fungi, which are known to produce a wide array of phenolic compounds.^{[8][9][10][11]}

Biosynthetic Pathway

The biosynthesis of acetophenones in plants and fungi generally follows the polyketide pathway or the shikimate pathway.

3.1.1. Fungal Polyketide Pathway

In many fungi, the biosynthesis of simple phenolics like orcinol and its derivatives, which are precursors to orcacetophenone, proceeds via the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a poly- β -keto chain. This chain then undergoes cyclization and aromatization to yield the core phenolic structure. Subsequent modifications, such as methylation and acylation, would lead to the formation of orcacetophenone.



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Caption: Proposed fungal biosynthetic pathway of orcacetophenone via the polyketide pathway.

Methodologies for Isolation and Synthesis Isolation from Natural Sources

The isolation of orcacetophenone from natural sources typically involves solvent extraction followed by chromatographic purification.

Protocol 1: General Procedure for Isolation of Phenolic Compounds

- Extraction: The dried and powdered source material (e.g., plant material, fungal biomass) is extracted with a suitable organic solvent, such as methanol, ethanol, or ethyl acetate, using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water).
- Chromatographic Purification: The fraction containing orcacetophenone is further purified using a combination of chromatographic techniques, such as:
 - Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
 - High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

[5]

Chemical Synthesis

Chemical synthesis provides a reliable method for obtaining pure orcacetophenone for research purposes. A common synthetic route is the Friedel-Crafts acylation of a substituted phenol.

Protocol 2: Synthesis of 2,4-dihydroxy-6-methylacetophenone (Orcacetophenone)

This protocol is adapted from general methods for the synthesis of hydroxyacetophenones.

- Starting Material: 3,5-dihydroxytoluene (orcinol).
- Acylating Agent: Acetic anhydride or acetyl chloride.

- Catalyst: A Lewis acid such as aluminum chloride (AlCl_3) or boron trifluoride (BF_3).
- Reaction: The Friedel-Crafts acylation is typically carried out in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at a controlled temperature. The orcinol is reacted with the acylating agent in the presence of the Lewis acid catalyst.
- Work-up and Purification: The reaction mixture is quenched with acid and ice, followed by extraction with an organic solvent. The product is then purified by column chromatography or recrystallization.[\[12\]](#)

Pharmacological Activities and Mechanism of Action

Hydroxyacetophenone derivatives have been reported to possess a range of pharmacological activities, suggesting that orcacetophenone may also exhibit significant therapeutic potential.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the aromatic ring of orcacetophenone can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions.

Protocol 3: DPPH Radical Scavenging Assay

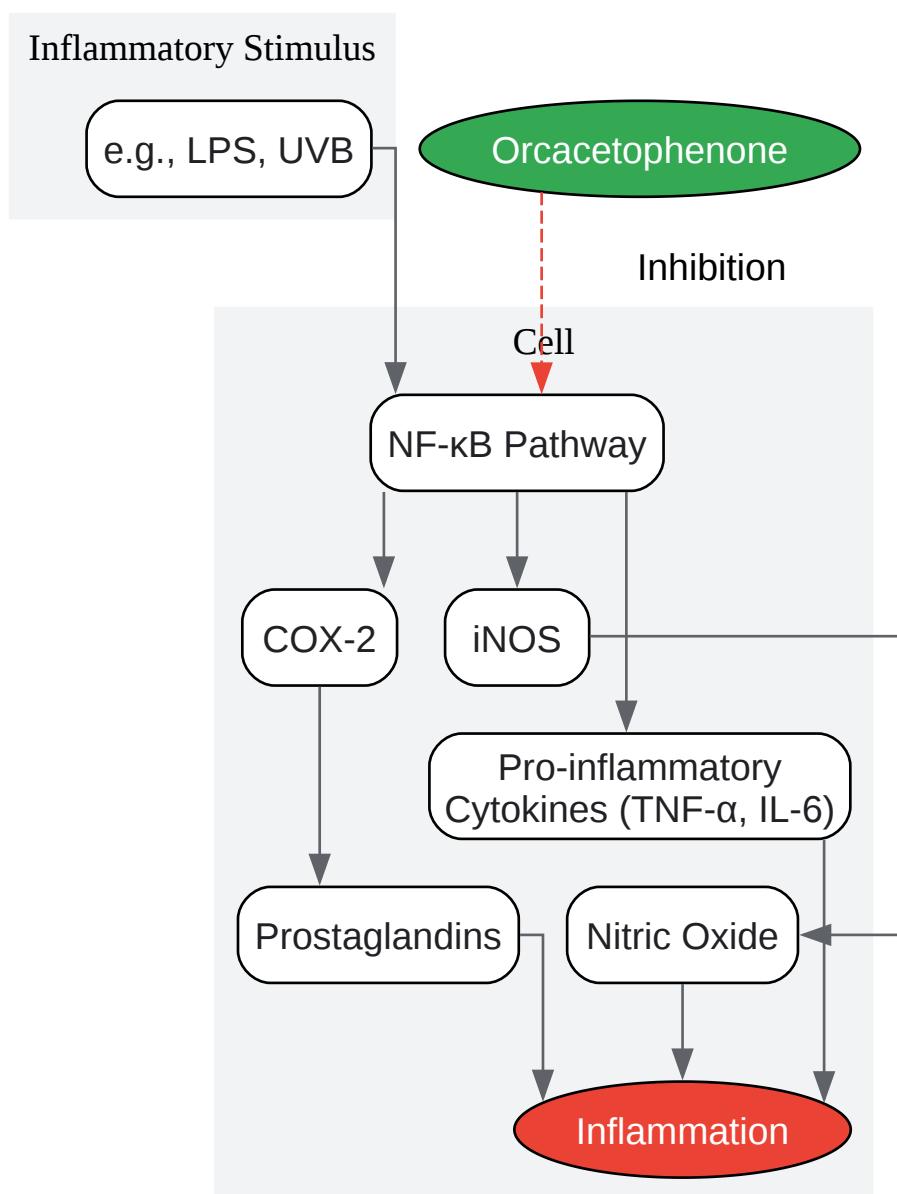
The antioxidant activity of orcacetophenone can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[\[13\]](#)[\[14\]](#)

- Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
- Reaction: Different concentrations of orcacetophenone are added to the DPPH solution.
- Measurement: The decrease in absorbance at 517 nm is measured spectrophotometrically after a specific incubation time.
- Calculation: The percentage of radical scavenging activity is calculated, and the IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is

determined.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Some hydroxyacetophenones have demonstrated anti-inflammatory effects.[15][16][17] The proposed mechanisms include the inhibition of pro-inflammatory enzymes and cytokines. For instance, p-hydroxyacetophenone has been shown to suppress the production of nuclear factor-kappa B (NF- κ B), cyclooxygenase-2 (COX-2), and nitric oxide (NO).[15] It is plausible that orcacetophenone exerts similar anti-inflammatory effects.



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Caption: Potential anti-inflammatory mechanism of orcacetophenone via inhibition of the NF-κB pathway.

Antimicrobial Activity

Various hydroxyacetophenone derivatives have shown activity against a range of bacteria and fungi.[\[7\]](#) The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The presence of hydroxyl and methyl groups on the aromatic ring of orcacetophenone may contribute to its antimicrobial properties.

Cytotoxic Activity

Preliminary studies on related phenolic compounds and chalcones derived from hydroxyacetophenones suggest potential cytotoxic activity against cancer cell lines.[\[18\]](#)[\[19\]](#)[\[20\]](#) [\[21\]](#) The mechanisms of cytotoxicity can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth. Further investigation is warranted to evaluate the cytotoxic potential of orcacetophenone against various cancer cell lines.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification of orcacetophenone in various matrices, including natural product extracts and biological samples.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification

- Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.[\[22\]](#)
- Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and water (acidified with formic or phosphoric acid).
- Detection: UV detection at the wavelength of maximum absorbance for orcacetophenone.

- Quantification: A calibration curve is constructed using standard solutions of known concentrations of pure orcacetophenone. The concentration in unknown samples is determined by comparing their peak areas to the calibration curve.

Future Perspectives and Conclusion

Orcacetophenone is a natural product with a promising, yet largely unexplored, pharmacological profile. This technical guide has synthesized the available information on its chemistry, natural occurrence, biosynthesis, and potential biological activities. The provided protocols offer a foundation for researchers to further investigate this intriguing molecule.

Future research should focus on:

- Comprehensive Screening: Identifying a broader range of natural sources of orcacetophenone.
- Elucidation of Biosynthesis: Detailed characterization of the biosynthetic pathway in various organisms.
- In-depth Pharmacological Studies: Rigorous evaluation of its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities using a variety of *in vitro* and *in vivo* models.
- Mechanism of Action Studies: Unraveling the precise molecular targets and signaling pathways modulated by orcacetophenone.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of orcacetophenone to optimize its biological activity and pharmacokinetic properties.

In conclusion, orcacetophenone represents a valuable scaffold for the development of new therapeutic agents. This guide serves as a catalyst for continued research into this promising natural product.

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